[2-(Tert-butyl-dimethylsilanyloxy)-ethyl]-(tetrahydro-pyran-4-yl)-amine
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Overview
Description
[2-(Tert-butyl-dimethylsilanyloxy)-ethyl]-(tetrahydro-pyran-4-yl)-amine is an organic compound with a complex structure that includes a tert-butyl-dimethylsilanyloxy group, an ethyl linker, and a tetrahydro-pyran-4-yl-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Tert-butyl-dimethylsilanyloxy)-ethyl]-(tetrahydro-pyran-4-yl)-amine typically involves multiple steps, starting with the preparation of the tert-butyl-dimethylsilanyloxy group This group is often introduced through a reaction between tert-butyl-dimethylsilyl chloride and an appropriate alcohol under basic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-(Tert-butyl-dimethylsilanyloxy)-ethyl]-(tetrahydro-pyran-4-yl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [2-(Tert-butyl-dimethylsilanyloxy)-ethyl]-(tetrahydro-pyran-4-yl)-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study cellular processes. Its ability to interact with biological molecules makes it useful in investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structural features may allow it to interact with specific molecular targets, making it a candidate for therapeutic development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-(Tert-butyl-dimethylsilanyloxy)-ethyl]-(tetrahydro-pyran-4-yl)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar ethyl linker and amine functionality but lacks the tert-butyl-dimethylsilanyloxy and tetrahydro-pyran-4-yl groups.
N,N-Dimethyldiglycolamine: Another compound with similar amine and ethoxy functionalities but different structural features.
Uniqueness
The uniqueness of [2-(Tert-butyl-dimethylsilanyloxy)-ethyl]-(tetrahydro-pyran-4-yl)-amine lies in its combination of functional groups, which provide distinct reactivity and interaction profiles. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H29NO2Si |
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Molecular Weight |
259.46 g/mol |
IUPAC Name |
N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxan-4-amine |
InChI |
InChI=1S/C13H29NO2Si/c1-13(2,3)17(4,5)16-11-8-14-12-6-9-15-10-7-12/h12,14H,6-11H2,1-5H3 |
InChI Key |
JEUXCBJSOKGXOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCNC1CCOCC1 |
Origin of Product |
United States |
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